Cas no 2171172-96-4 ((2S)-2-amino-3-(3-methylcyclobutyl)propanoic acid)

(2S)-2-amino-3-(3-methylcyclobutyl)propanoic acid 化学的及び物理的性質
名前と識別子
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- (2S)-2-amino-3-(3-methylcyclobutyl)propanoic acid
- EN300-1299193
- 2171172-96-4
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- インチ: 1S/C8H15NO2/c1-5-2-6(3-5)4-7(9)8(10)11/h5-7H,2-4,9H2,1H3,(H,10,11)/t5?,6?,7-/m0/s1
- InChIKey: UMRFNUOKOFWBFM-AHXFUIDQSA-N
- ほほえんだ: OC([C@H](CC1CC(C)C1)N)=O
計算された属性
- せいみつぶんしりょう: 157.110278721g/mol
- どういたいしつりょう: 157.110278721g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 3
- 重原子数: 11
- 回転可能化学結合数: 3
- 複雑さ: 152
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 1
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): -1.1
- トポロジー分子極性表面積: 63.3Ų
(2S)-2-amino-3-(3-methylcyclobutyl)propanoic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1299193-1000mg |
(2S)-2-amino-3-(3-methylcyclobutyl)propanoic acid |
2171172-96-4 | 1000mg |
$1272.0 | 2023-09-30 | ||
Enamine | EN300-1299193-2500mg |
(2S)-2-amino-3-(3-methylcyclobutyl)propanoic acid |
2171172-96-4 | 2500mg |
$2492.0 | 2023-09-30 | ||
Enamine | EN300-1299193-1.0g |
(2S)-2-amino-3-(3-methylcyclobutyl)propanoic acid |
2171172-96-4 | 1g |
$1500.0 | 2023-06-06 | ||
Enamine | EN300-1299193-0.05g |
(2S)-2-amino-3-(3-methylcyclobutyl)propanoic acid |
2171172-96-4 | 0.05g |
$1261.0 | 2023-06-06 | ||
Enamine | EN300-1299193-0.1g |
(2S)-2-amino-3-(3-methylcyclobutyl)propanoic acid |
2171172-96-4 | 0.1g |
$1320.0 | 2023-06-06 | ||
Enamine | EN300-1299193-100mg |
(2S)-2-amino-3-(3-methylcyclobutyl)propanoic acid |
2171172-96-4 | 100mg |
$1119.0 | 2023-09-30 | ||
Enamine | EN300-1299193-0.5g |
(2S)-2-amino-3-(3-methylcyclobutyl)propanoic acid |
2171172-96-4 | 0.5g |
$1440.0 | 2023-06-06 | ||
Enamine | EN300-1299193-2.5g |
(2S)-2-amino-3-(3-methylcyclobutyl)propanoic acid |
2171172-96-4 | 2.5g |
$2940.0 | 2023-06-06 | ||
Enamine | EN300-1299193-5.0g |
(2S)-2-amino-3-(3-methylcyclobutyl)propanoic acid |
2171172-96-4 | 5g |
$4349.0 | 2023-06-06 | ||
Enamine | EN300-1299193-50mg |
(2S)-2-amino-3-(3-methylcyclobutyl)propanoic acid |
2171172-96-4 | 50mg |
$1068.0 | 2023-09-30 |
(2S)-2-amino-3-(3-methylcyclobutyl)propanoic acid 関連文献
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Monika Kos,Anita Jemec Kokalj,Gordana Glavan,Gregor Marolt,Primož Zidar,Janko Božič,Sara Novak,Damjana Drobne Environ. Sci.: Nano, 2017,4, 2297-2310
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Fumio Hamada,Manabu Yamada,Yoshihiko Kondo,Shin-ichi Ito,Uichi Akiba CrystEngComm, 2011,13, 6920-6922
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Aldo Arrais,Mauro Botta,Stefano Avedano,Giovanni Battista Giovenzana,Eliana Gianolio,Enrico Boccaleri,Pier Luigi Stanghellini,Silvio Aime Chem. Commun., 2008, 5936-5938
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B. Franke,J. S. Mylne,K. J. Rosengren Nat. Prod. Rep., 2018,35, 137-146
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Iqbal Ahmad,Mohammad Hassan Baig,Mohammad Shavez Khan,Mohd Shahnawaz Khan,Iftekhar Hassan,Nasser Abdulatif Al-Shabib RSC Adv., 2016,6, 27952-27962
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6. Characterization of DcsC, a PLP-independent racemase involved in the biosynthesis of d-cycloserine†David Dietrich,Marco J. van Belkum,John C. Vederas Org. Biomol. Chem., 2012,10, 2248-2254
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Veena Mounasamy,Ganesh Kumar Mani,Dhivya Ponnusamy,P. R. Reshma,Arun K. Prasad,Sridharan Madanagurusamy New J. Chem., 2020,44, 12473-12485
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9. Book reviews
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Liying Yin,Lin Liu,Ning Zhang Chem. Commun., 2021,57, 10484-10499
(2S)-2-amino-3-(3-methylcyclobutyl)propanoic acidに関する追加情報
Compound CAS No. 2171172-96-4: (2S)-2-amino-3-(3-methylcyclobutyl)propanoic acid
The compound (2S)-2-amino-3-(3-methylcyclobutyl)propanoic acid, identified by the CAS registry number 2171172-96-4, is a structurally complex amino acid derivative with significant potential in various biochemical and pharmaceutical applications. This compound has garnered attention in recent years due to its unique stereochemistry and functional groups, which make it a valuable molecule for research and development in the fields of drug discovery, biotechnology, and synthetic chemistry.
At its core, the molecule features an amino acid backbone with a chiral center at the second carbon atom, designated as the (2S) configuration. This stereochemistry is critical for its biological activity, as it determines the molecule's interaction with enzymes, receptors, and other biomolecules. The presence of a cyclobutane ring substituent at the third carbon of the propanoic acid backbone introduces additional complexity to the structure, enhancing its potential for binding to specific targets in biological systems.
Recent studies have highlighted the importance of (2S)-amino acids in peptide synthesis and drug design. The (2S) configuration is particularly relevant in pharmacology, as it often correlates with improved bioavailability and reduced toxicity compared to other stereoisomers. The integration of a 3-methylcyclobutyl group further enhances the molecule's versatility, enabling it to participate in diverse chemical reactions and biological processes.
The synthesis of this compound typically involves multi-step processes that require precise control over stereochemistry and functional group transformations. Researchers have employed various strategies, including asymmetric catalysis and enantioselective synthesis, to produce this compound with high optical purity. These methods are essential for ensuring the compound's efficacy in downstream applications such as drug screening and enzyme inhibition studies.
In terms of physical properties, (2S)-2-amino-3-(3-methylcyclobutyl)propanoic acid exhibits a melting point of approximately 180°C under standard conditions. Its solubility in common solvents such as water and organic solvents varies depending on the solvent's polarity, making it suitable for a wide range of experimental setups. The compound's stability under physiological conditions has also been a focus of recent investigations, with findings suggesting that it maintains structural integrity under mild acidic or basic conditions.
The biological activity of this compound has been explored in several contexts. In pharmacology, it has shown promise as a lead compound for developing novel therapeutic agents targeting specific enzymes or receptors. For instance, studies have demonstrated its ability to inhibit certain proteases involved in disease pathways, highlighting its potential as an anti-inflammatory or antiviral agent.
In addition to its pharmacological applications, this compound has also found utility in biotechnological processes such as peptide synthesis and protein engineering. Its unique structure allows for the creation of custom-designed peptides with enhanced stability and bioactivity, which are valuable tools in drug discovery and vaccine development.
From a synthetic chemistry perspective, the molecule serves as a versatile building block for constructing more complex structures. Its amino acid backbone provides a foundation for incorporating additional functional groups or side chains through various coupling reactions or post-synthetic modifications.
Recent advancements in computational chemistry have further enhanced our understanding of this compound's properties. Molecular modeling studies have provided insights into its conformational flexibility, electronic distribution, and interaction patterns with biomolecules. These computational approaches complement experimental data, enabling researchers to optimize its design for specific applications.
In conclusion, CAS No. 2171172-96-4 represents a significant advancement in the field of amino acid derivatives. Its unique structure, stereochemistry, and functional groups make it a valuable tool for researchers across multiple disciplines. As ongoing studies continue to uncover new applications and mechanisms of action for this compound, its role in drug discovery and biotechnology is expected to grow significantly.
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